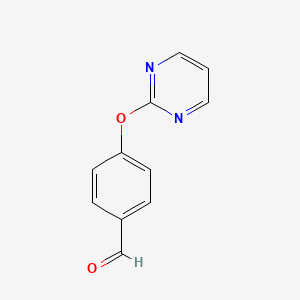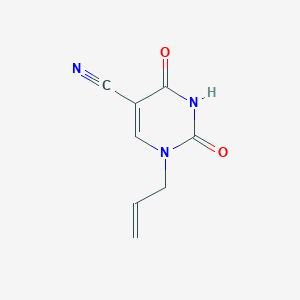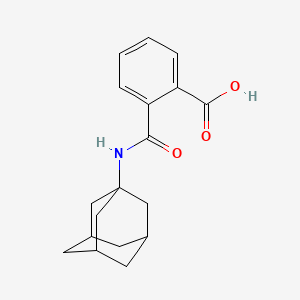
N-Adamantan-1-yl-phthalamic acid
Overview
Description
Mechanism of Action
Target of Action
N-Adamantan-1-yl-phthalamic acid is a complex molecule with potential biological activity It’s worth noting that similar compounds, such as n-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have shown significant anti-dengue virus (denv) serotype 2 activity . This suggests that this compound may also interact with viral proteins or host factors involved in viral replication.
Mode of Action
It’s known that adamantan-1-yl nitrates can generate a carbocation capable of attacking the lone electron pair in a nitrogen-containing nucleophile . This suggests that this compound might interact with its targets through a similar mechanism, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with the life cycle of certain viruses, affecting pathways related to viral entry, replication, assembly, or release.
Result of Action
Based on the potential antiviral activity of similar compounds , it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load and potentially mitigating the symptoms of viral infections.
Biochemical Analysis
Biochemical Properties
N-Adamantan-1-yl-phthalamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the amino terminus of peptide substrates . The adamantane moiety in this compound enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell growth and differentiation . This compound also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and transport proteins, through its adamantane moiety. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme . For example, this compound can inhibit the activity of aminopeptidases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of this compound in experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and carboxylated metabolites . These metabolic transformations can influence the biological activity of this compound and its metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by transport proteins, influencing its localization and accumulation within cells . The adamantane moiety in this compound enhances its interaction with these transporters, facilitating its cellular uptake . Additionally, binding proteins can sequester this compound within specific cellular compartments, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism .
Preparation Methods
The synthesis of N-Adamantan-1-yl-phthalamic acid typically involves the reaction of amantadine with phthalic anhydride in the presence of triethylamine as a base. The reaction is carried out in tetrahydrofuran (THF) at 75°C for 24 hours . The crude product is then purified using preparative high-performance liquid chromatography (prep-HPLC) to yield the final compound .
Chemical Reactions Analysis
N-Adamantan-1-yl-phthalamic acid undergoes various chemical reactions, including:
Substitution Reactions: The adamantane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Scientific Research Applications
N-Adamantan-1-yl-phthalamic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in proteomics to study protein interactions and functions.
Pharmaceutical Research: The adamantane moiety is known for its antiviral properties, making this compound a potential candidate for drug development.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Comparison with Similar Compounds
N-Adamantan-1-yl-phthalamic acid can be compared with other adamantane derivatives, such as:
Properties
IUPAC Name |
2-(1-adamantylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWJINXXOSCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377854 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-89-7 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)
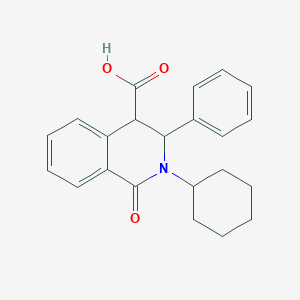


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
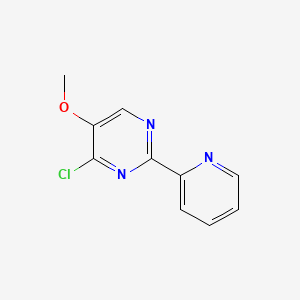
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)


